molecular formula C15H11NO2 B1594986 4-Cyanophenyl 4-methylbenzoate CAS No. 32792-42-0

4-Cyanophenyl 4-methylbenzoate

Cat. No.: B1594986
CAS No.: 32792-42-0
M. Wt: 237.25 g/mol
InChI Key: QIAWNOODTBZTGG-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-methylbenzoate: is an organic compound with the chemical formula C15H11NO2 . It is characterized by the presence of a cyanophenyl group and a methylbenzoate group. This compound is often used as an intermediate in the synthesis of liquid crystals and other organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 4-methylbenzoate typically involves the esterification of 4-cyanophenol with 4-methylbenzoic acid . This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing in an organic solvent such as dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for large-scale operations. This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyanophenyl 4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-methylbenzoate largely depends on the specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors are of interest, although specific pathways and targets may vary depending on the context .

Comparison with Similar Compounds

Uniqueness: 4-Cyanophenyl 4-methylbenzoate is unique due to its specific combination of a cyanophenyl group and a methylbenzoate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of liquid crystals and other specialized organic materials .

Properties

IUPAC Name

(4-cyanophenyl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-11-2-6-13(7-3-11)15(17)18-14-8-4-12(10-16)5-9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAWNOODTBZTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336348
Record name p-Toluic acid, 4-cyanophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32792-42-0
Record name p-Toluic acid, 4-cyanophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Cyanophenyl 4-methylbenzoate
4-Cyanophenyl 4-methylbenzoate
4-Cyanophenyl 4-methylbenzoate
4-Cyanophenyl 4-methylbenzoate
4-Cyanophenyl 4-methylbenzoate
4-Cyanophenyl 4-methylbenzoate

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